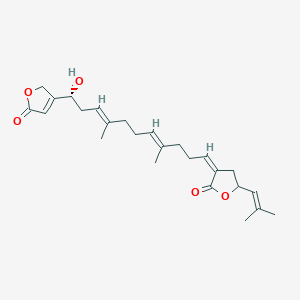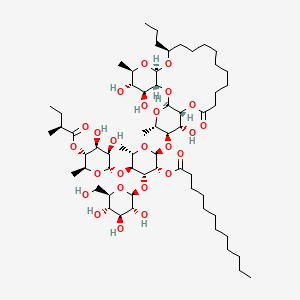
L-オクタンオイルカルニチン
概要
説明
L-オクタノイルカルニチン: は、カルニチンとオクタン酸のエステルであるオクタノイルカルニチンの生理活性型です。 カルニチンは、エネルギー代謝、特に長鎖脂肪酸をミトコンドリアマトリックスに輸送し、その後のβ酸化を行う上で重要な役割を果たすアミノ酸誘導体です 。 L-オクタノイルカルニチンは、中鎖アシルCoAデヒドロゲナーゼ(MCAD)欠損症で検出されており、さまざまな医学的状態におけるバイオマーカーとしての可能性が研究されています .
科学的研究の応用
Chemistry: L-Octanoylcarnitine is used as a standard in analytical chemistry for the quantification of acylcarnitines in biological samples using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .
Biology: In biological research, L-Octanoylcarnitine is studied for its role in fatty acid metabolism and its potential as a biomarker for metabolic disorders such as MCAD deficiency .
Medicine: L-Octanoylcarnitine has been investigated as a potential biomarker for the early diagnosis of breast cancer and cardiovascular diseases . It is also studied for its role in diabetic cardiomyopathy and its effects on lipid metabolism .
Industry: In the pharmaceutical industry, L-Octanoylcarnitine is used in the development of diagnostic assays and therapeutic agents targeting metabolic disorders .
作用機序
L-オクタノイルカルニチンは、β酸化のための脂肪酸をミトコンドリアマトリックスに輸送することに関与することで、その効果を発揮します。それはキャリア分子として作用し、オクタン酸がミトコンドリアに輸送されるのを促進し、そこでβ酸化を受けてエネルギーを生成します。 関与する分子標的には、カルニチンアシル転移酵素とミトコンドリア膜輸送タンパク質が含まれます .
生化学分析
Biochemical Properties
L-Octanoylcarnitine is involved in various biochemical reactions, primarily related to fatty acid metabolism. It interacts with several enzymes and proteins, including medium-chain acyl-CoA dehydrogenase (MCAD), which catalyzes the initial step in the β-oxidation of medium-chain fatty acids . The interaction between L-Octanoylcarnitine and MCAD is essential for the proper breakdown of fatty acids, leading to the production of acetyl-CoA, which enters the citric acid cycle for energy production .
Cellular Effects
L-Octanoylcarnitine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the levels of free fatty acids and triglycerides in cells, thereby impacting lipid metabolism . Additionally, L-Octanoylcarnitine has been associated with changes in arterial stiffness and cardiovascular health, particularly in overweight individuals . These effects are mediated through its role in fatty acid oxidation and energy production.
Molecular Mechanism
At the molecular level, L-Octanoylcarnitine exerts its effects by binding to specific enzymes and proteins involved in fatty acid metabolism. It acts as a substrate for MCAD, facilitating the β-oxidation of medium-chain fatty acids . This process generates acetyl-CoA, which is further utilized in the citric acid cycle for ATP production. Additionally, L-Octanoylcarnitine may influence gene expression by modulating the activity of transcription factors involved in lipid metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Octanoylcarnitine can vary over time. Studies have shown that the stability and degradation of L-Octanoylcarnitine can impact its efficacy in biochemical assays . Long-term exposure to L-Octanoylcarnitine has been associated with changes in cellular function, including alterations in lipid metabolism and energy production . These temporal effects are crucial for understanding the compound’s role in metabolic processes.
Dosage Effects in Animal Models
The effects of L-Octanoylcarnitine vary with different dosages in animal models. At lower doses, L-Octanoylcarnitine has been shown to enhance fatty acid oxidation and improve energy metabolism . At higher doses, it may lead to toxic effects, including mitochondrial dysfunction and oxidative stress . These dosage-dependent effects highlight the importance of optimizing the concentration of L-Octanoylcarnitine for therapeutic applications.
Metabolic Pathways
L-Octanoylcarnitine is involved in several metabolic pathways, primarily related to fatty acid oxidation. It interacts with enzymes such as MCAD and carnitine palmitoyltransferase I (CPT1), which facilitate the transport and breakdown of fatty acids . The metabolic flux of L-Octanoylcarnitine is crucial for maintaining energy homeostasis and preventing the accumulation of toxic intermediates .
Transport and Distribution
Within cells, L-Octanoylcarnitine is transported and distributed by specific transporters and binding proteins. It is primarily transported into the mitochondria by carnitine-acylcarnitine translocase (CACT), where it undergoes β-oxidation . The distribution of L-Octanoylcarnitine within tissues is influenced by its interaction with various binding proteins, which facilitate its uptake and utilization .
Subcellular Localization
L-Octanoylcarnitine is predominantly localized in the mitochondria, where it plays a critical role in fatty acid oxidation. Its subcellular localization is directed by targeting signals and post-translational modifications that ensure its proper transport to the mitochondria . This localization is essential for its function in energy production and lipid metabolism.
準備方法
合成経路と反応条件: L-オクタノイルカルニチンは、カルニチンとオクタン酸のエステル化によって合成できます。反応は通常、硫酸またはp-トルエンスルホン酸などの触媒を使用して、還流条件下で行われます。 反応混合物は、再結晶またはクロマトグラフィーなどの技術を使用して精製し、純粋なL-オクタノイルカルニチンを得ます .
工業生産方法: 工業的な設定では、L-オクタノイルカルニチンの生産は、リパーゼまたはエステラーゼを使用してエステル化反応を触媒する酵素合成を含む場合があります。この方法は、化学合成に比べて高い特異性と収率を提供します。 このプロセスには、固定化酵素と連続フローリアクターを使用して、効率とスケーラビリティを高めることが含まれます .
化学反応の分析
反応の種類: L-オクタノイルカルニチンは、以下を含むさまざまな化学反応を起こします。
酸化: L-オクタノイルカルニチンは、対応するカルボン酸とケトンを生成するために酸化できます。
還元: 還元反応は、L-オクタノイルカルニチンを対応するアルコールに変換できます。
置換: 求核置換反応は、オクタノイル基を他のアシル基と置き換えることができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、酸性条件下での過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)が含まれます。
還元: 水素化リチウムアルミニウム(LiAlH₄)または水素化ホウ素ナトリウム(NaBH₄)などの還元剤は、無水条件下で使用されます。
置換: アミンやチオールなどの求核剤は、水酸化ナトリウム(NaOH)や炭酸カリウム(K₂CO₃)などの塩基の存在下で使用できます。
主要な生成物:
酸化: カルボン酸とケトン。
還元: アルコール。
科学研究への応用
化学: L-オクタノイルカルニチンは、高性能液体クロマトグラフィー(HPLC)や質量分析(MS)などの技術を使用して、生物学的サンプル中のアシルカルニチンを定量化するための分析化学における標準として使用されます .
生物学: 生物学的研究では、L-オクタノイルカルニチンは、脂肪酸代謝における役割と、MCAD欠損症などの代謝性疾患のバイオマーカーとしての可能性について研究されています .
医学: L-オクタノイルカルニチンは、乳がんや心血管疾患の早期診断のための潜在的なバイオマーカーとして調査されています 。 また、糖尿病性心筋症における役割と脂質代謝への影響も研究されています .
工業: 製薬業界では、L-オクタノイルカルニチンは、代謝性疾患を標的とした診断アッセイや治療薬の開発に使用されています .
類似化合物との比較
類似化合物:
アセチルカルニチン: カルニチンと酢酸のエステルであり、ミトコンドリアへのアセチル基の輸送に関与しています。
パルミトイルカルニチン: カルニチンとパルミチン酸のエステルであり、ミトコンドリアへの長鎖脂肪酸の輸送に関与しています。
ヘキサノイルカルニチン: カルニチンとヘキサン酸のエステルであり、L-オクタノイルカルニチンに似ていますが、アシル鎖が短くなっています.
独自性: L-オクタノイルカルニチンは、その中鎖の長さのために独特であり、ミトコンドリアで効率的に輸送および代謝されます。 この特性は、それを代謝性疾患の貴重なバイオマーカー、および脂肪酸代謝の障害を含む状態に対する潜在的な治療薬にします .
特性
IUPAC Name |
(3R)-3-octanoyloxy-4-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO4/c1-5-6-7-8-9-10-15(19)20-13(11-14(17)18)12-16(2,3)4/h13H,5-12H2,1-4H3/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTATJFJDMJMIY-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00948094 | |
| Record name | L-Octanoylcarnitine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00948094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25243-95-2 | |
| Record name | (-)-Octanoylcarnitine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25243-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octanoylcarnitine, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025243952 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Octanoylcarnitine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00948094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OCTANOYLCARNITINE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MO15H97RNR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















